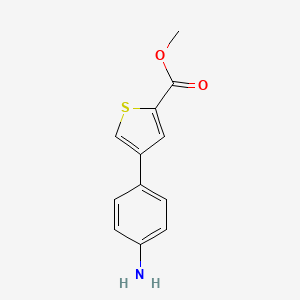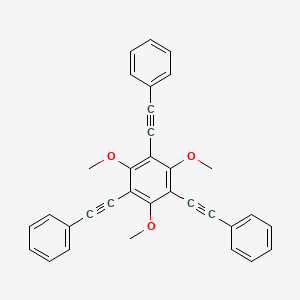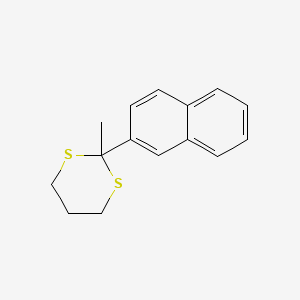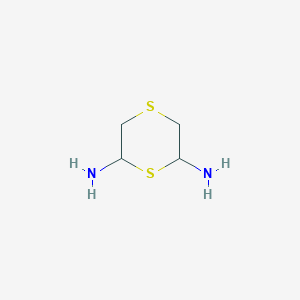
1,4-Dithiane-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiane-2,6-diamine is an organosulfur compound characterized by a six-membered ring containing two sulfur atoms and two amine groups at the 2 and 6 positions. This compound is part of the dithiane family, which are known for their versatility in organic synthesis due to their unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,6-diamine can be synthesized through various methods. One common approach involves the reaction of 1,4-dithiane with ammonia or amines under specific conditions. For instance, the reaction of 1,4-dithiane with ammonia in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiane-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
1,4-Dithiane-2,6-diamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Dithiane-2,6-diamine involves its interaction with various molecular targets and pathways. The sulfur atoms in the dithiane ring can form strong bonds with metal ions, making it useful in chelation therapy and catalysis. Additionally, the amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1,3-Dithiane: Another member of the dithiane family, known for its use as a protecting group in organic synthesis.
1,2-Dithiane: Less commonly used but still valuable in certain synthetic applications.
1,4-Dithiane: The parent compound of 1,4-Dithiane-2,6-diamine, used as a precursor in various chemical reactions.
Uniqueness: this compound is unique due to the presence of both sulfur and amine functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with metal ions or biological targets .
Properties
CAS No. |
701193-96-6 |
|---|---|
Molecular Formula |
C4H10N2S2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
1,4-dithiane-2,6-diamine |
InChI |
InChI=1S/C4H10N2S2/c5-3-1-7-2-4(6)8-3/h3-4H,1-2,5-6H2 |
InChI Key |
UZHWQYMYLZWLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(CS1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)
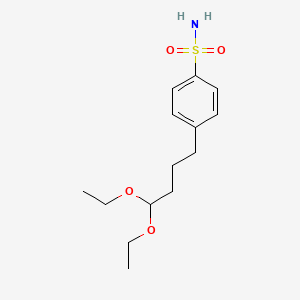
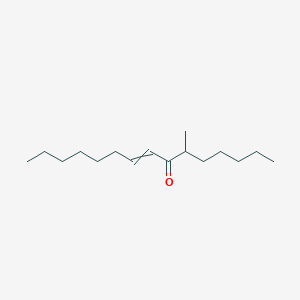
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)
